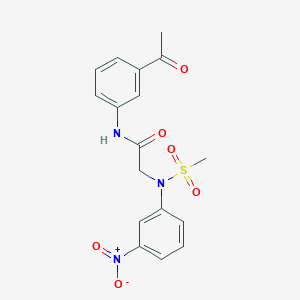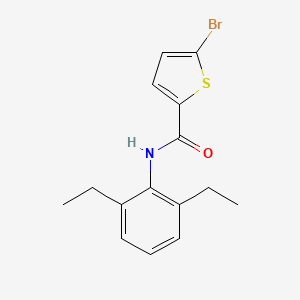![molecular formula C9H20NO4P B4650977 methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate](/img/structure/B4650977.png)
methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate
Overview
Description
Methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate, also known as glyphosate, is a widely used herbicide that is effective against a broad spectrum of weeds. It was first introduced in 1974 and has since become one of the most widely used herbicides in the world. Glyphosate is used in agriculture, forestry, and residential settings to control the growth of weeds and other unwanted vegetation.
Mechanism of Action
Glyphosate works by inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS), which is involved in the synthesis of aromatic amino acids in plants. This leads to the accumulation of shikimate and other metabolites, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
Glyphosate has been shown to have a relatively low toxicity to humans and other mammals. It is rapidly metabolized and excreted from the body, and does not accumulate in tissues. However, there is some evidence to suggest that methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate may have negative effects on the gut microbiome, which could have implications for human health.
Advantages and Limitations for Lab Experiments
Glyphosate is a widely used herbicide that is effective against a broad spectrum of weeds. It is relatively inexpensive and easy to use, making it a popular choice for agricultural and residential applications. However, its effectiveness can be limited by factors such as soil type, temperature, and rainfall.
List of
Future Directions
1. Further research into the potential use of methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate as a pharmaceutical agent, particularly in the treatment of cancer.
2. Investigation of the effects of methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate on the gut microbiome, and its implications for human health.
3. Development of new formulations of methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate that are more effective against resistant weeds.
4. Studies on the environmental impact of methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate, particularly on non-target organisms such as pollinators and aquatic organisms.
5. Research into the potential use of methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate as a tool for sustainable agriculture, including its potential to reduce soil erosion and improve soil health.
6. Investigation of the potential for methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate to be used in combination with other herbicides or pesticides to improve efficacy and reduce environmental impact.
7. Development of new methods for the synthesis of methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate that are more efficient and environmentally friendly.
Conclusion:
Glyphosate is a widely used herbicide that has been extensively studied for its herbicidal properties and its effects on the environment. Recent research has also suggested that methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate may have potential as a pharmaceutical agent, and may have antimicrobial and antiviral properties. While methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate is relatively safe for humans and other mammals, there is some evidence to suggest that it may have negative effects on the gut microbiome. Further research is needed to fully understand the potential benefits and limitations of methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate, and to develop new formulations and methods for its use.
Scientific Research Applications
Glyphosate has been extensively studied for its herbicidal properties and its effects on the environment. In addition, it has also been studied for its potential use as a pharmaceutical agent. Recent research has shown that methyl N-{[isopropoxy(methyl)phosphoryl]methyl}-N-methylglycinate may have antimicrobial and antiviral properties, and may be effective against certain types of cancer.
properties
IUPAC Name |
methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20NO4P/c1-8(2)14-15(5,12)7-10(3)6-9(11)13-4/h8H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFPUFQDKQIKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C)CN(C)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20NO4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[methyl-[[methyl(propan-2-yloxy)phosphoryl]methyl]amino]acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-3-iodobenzamide](/img/structure/B4650896.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide](/img/structure/B4650897.png)
![N-2-naphthyl-3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4650905.png)
![N-{3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4650911.png)

![N-[1-(1-adamantyl)ethyl]-3-(3-nitro-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B4650915.png)
![2-propionyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4650928.png)
![1-(3,5-dimethylphenyl)-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4650940.png)
![2-{1-(4-fluorobenzyl)-4-[(2E)-3-(4-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B4650941.png)
![N-cyclopentyl-N'-[3-(methylthio)phenyl]urea](/img/structure/B4650953.png)


![ethyl 4-{[7-[(methylsulfonyl)oxy]-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate](/img/structure/B4650970.png)
